4-Hydroxy-2-methylisoindoline-1,3-dione
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-hydroxy-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C9H7NO3/c1-10-8(12)5-3-2-4-6(11)7(5)9(10)13/h2-4,11H,1H3 |
InChI Key |
BJAILBJCGKOBCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)O |
Origin of Product |
United States |
Synthesis of Phthalimides Via Diels Alder:a Common Strategy Involves the Construction of the Phthalimide Ring Itself Through a Diels Alder Reaction. for Example, an Azadiene Intermediate, Generated in Situ, Can Undergo a Formal 4+2 Cycloaddition with a Dienophile Like an N Substituted Maleimide to Form a Functionalized Phthalimide Derivative.nih.govacs.orgthis Approach Builds the Core Scaffold Rather Than Expanding a Pre Existing One.
The most practical approach for expanding the 4-hydroxy-2-methylisoindoline-1,3-dione scaffold using Diels-Alder chemistry would likely involve a multi-step sequence. This could entail functionalizing the aromatic ring to install a diene or dienophile moiety, which would then be subjected to a cycloaddition reaction to build an additional annulated ring.
Derivatization Strategies and Scaffold Modification of 4 Hydroxy 2 Methylisoindoline 1,3 Dione
Design and Synthesis of N-Substituted Derivatives
The N-substituted isoindoline-1,3-dione framework is a cornerstone in medicinal chemistry, with the nature of the N-substituent playing a crucial role in determining the biological activity of the resulting derivatives. mdpi.com While the subject compound is N-methylated, further derivatization can be envisioned by modifying other parts of the molecule while retaining the N-methyl group, or by designing synthetic routes that introduce varied N-substituents from a common precursor.
A general and widely used method for the synthesis of N-substituted phthalimides involves the condensation of phthalic anhydride (B1165640) with primary amines. mdpi.com In the context of designing derivatives of 4-hydroxy-2-methylisoindoline-1,3-dione, a plausible synthetic strategy would involve the reaction of 3-hydroxyphthalic anhydride with a range of primary amines to yield a series of N-substituted 4-hydroxyisoindoline-1,3-diones. Subsequent methylation of the hydroxyl group would yield the desired derivatives. Alternatively, direct derivatization of the 4-hydroxy group or the aromatic ring of this compound can lead to a variety of novel compounds. For instance, etherification or esterification of the 4-hydroxy group can introduce a wide array of functional groups, potentially modulating the compound's physicochemical properties and biological activity.
Table 1: Proposed N-Substituted Derivatives of 4-Hydroxyisoindoline-1,3-dione and their Synthetic Precursors
| Derivative Class | General Structure | Potential Synthetic Precursor |
| N-Alkyl Derivatives | 3-Hydroxyphthalic anhydride and primary alkyl amines | |
| N-Aryl Derivatives | 3-Hydroxyphthalic anhydride and primary aryl amines | |
| N-Heterocyclic Derivatives | 3-Hydroxyphthalic anhydride and primary heterocyclic amines |
This table presents proposed classes of derivatives and a potential synthetic route based on established chemical principles.
Research on related isoindoline-1,3-dione derivatives has shown that the introduction of different N-substituents, such as those containing piperazine (B1678402) moieties, can lead to compounds with significant biological activities. nih.govnih.gov The synthesis of such derivatives often involves the condensation of phthalimide (B116566) with appropriately substituted acyl chlorides. mdpi.com
Incorporation of Diverse Heterocyclic Moieties onto the Isoindoline-1,3-dione Framework
The fusion or linkage of heterocyclic rings to the isoindoline-1,3-dione core is a well-established strategy for creating novel chemical entities with diverse pharmacological profiles.
Pyrazoline and Isoxazoline (B3343090) Derivatives: Pyrazolines and isoxazolines are five-membered heterocyclic compounds known for a wide range of biological activities. nih.govnih.gov A common synthetic route to these heterocycles is the cyclization of chalcones with hydrazine (B178648) or hydroxylamine (B1172632), respectively. nih.govnih.govresearchgate.net A proposed synthetic pathway to incorporate a pyrazoline or isoxazoline moiety onto the this compound scaffold could begin with the Friedel-Crafts acylation of a protected this compound to introduce an acetyl group. The resulting ketone could then undergo a Claisen-Schmidt condensation with an appropriate aromatic aldehyde to form a chalcone (B49325) intermediate. Subsequent reaction of this chalcone with hydrazine or hydroxylamine would yield the desired pyrazoline or isoxazoline-containing derivatives. nih.govnih.gov The synthesis of isoxazole (B147169) derivatives can also be achieved through 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes. researchgate.net
Pyrimidine (B1678525), Pyridone, and Iminopyridine Derivatives: Pyrimidine and pyridone rings are prevalent in many biologically active molecules. nih.govnih.gov The synthesis of pyrimidine derivatives can be achieved through various methods, including the cyclization of chalcones with guanidine (B92328). nih.gov To create pyrimidine-fused derivatives of this compound, one could envision a strategy starting from a suitably functionalized precursor. For instance, a derivative of the core molecule bearing an α,β-unsaturated ketone moiety could be reacted with guanidine to construct the pyrimidine ring. nih.gov Similarly, pyridone derivatives can be synthesized from 4-hydroxypyridin-2(1H)-one precursors, which can be condensed with aldehydes. nih.govnih.gov The synthesis of complex pyridopyrimidines has been reported via multi-component reactions, highlighting a potential route for creating intricate heterocyclic systems attached to the isoindoline-1,3-dione core. kashanu.ac.ir
Thiazolidine-2,4-dione is a key pharmacophore, particularly known for its presence in antidiabetic drugs. nih.govfrontiersin.org A common method for the synthesis of its derivatives is the Knoevenagel condensation of an aldehyde with thiazolidine-2,4-dione. nih.gov To generate conjugates of this compound with thiazolidine-2,4-dione or the related rhodanine (B49660), a synthetic strategy could involve the introduction of an aldehyde group onto the aromatic ring of the isoindoline-1,3-dione scaffold. This could be achieved through formylation of the core molecule. The resulting aldehyde derivative could then be condensed with thiazolidine-2,4-dione or rhodanine in the presence of a base to yield the desired conjugates. nih.govnih.gov
Triazole Derivatives: 1,2,3-Triazoles are readily synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry. nih.gov To link a triazole moiety to the this compound scaffold, one could first introduce either an azide (B81097) or an alkyne functionality onto the core molecule. For instance, the 4-hydroxy group could be converted to an azide or propargyl ether. This functionalized derivative could then be reacted with a corresponding alkyne or azide-containing molecule to form the 1,2,3-triazole linkage. nih.gov
Pyrazole (B372694) Derivatives: Pyrazoles are another important class of five-membered heterocycles with diverse biological activities. nih.gov A classical synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine. nih.govresearchgate.net To create pyrazole-linked derivatives of this compound, a synthetic approach could involve the introduction of a 1,3-dicarbonyl moiety onto the isoindoline-1,3-dione framework. This could potentially be achieved by acylation of a suitable precursor. The resulting diketone could then be cyclized with hydrazine or a substituted hydrazine to yield the desired pyrazole derivative. mdpi.comresearchgate.net
Imidazolone (B8795221) derivatives are another class of heterocyclic compounds with interesting biological properties. nih.gov Their synthesis can be achieved through various routes, often involving the cyclization of appropriately substituted precursors. researchgate.netmdpi.com To incorporate an imidazolone ring, one could envision a multi-step synthesis starting from a derivative of this compound that bears an amino group. This amino derivative could then be elaborated through a series of reactions to construct the imidazolone ring.
Table 2: Proposed Heterocyclic Derivatives of this compound and General Synthetic Strategies
| Heterocyclic Moiety | General Synthetic Strategy | Key Intermediate |
| Pyrazoline/Isoxazoline | Claisen-Schmidt condensation followed by cyclization with hydrazine/hydroxylamine. nih.govnih.gov | Chalcone derivative of the core molecule. |
| Pyrimidine | Cyclization of a chalcone derivative with guanidine. nih.gov | Chalcone derivative of the core molecule. |
| Thiazolidine-2,4-dione | Knoevenagel condensation of an aldehyde derivative with thiazolidine-2,4-dione. nih.gov | Aldehyde derivative of the core molecule. |
| Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov | Azide or alkyne derivative of the core molecule. |
| Pyrazole | Condensation of a 1,3-dicarbonyl derivative with hydrazine. nih.gov | 1,3-Dicarbonyl derivative of the core molecule. |
| Imidazolone | Multi-step synthesis involving cyclization of an amino precursor. researchgate.net | Amino derivative of the core molecule. |
This table outlines proposed synthetic strategies for incorporating various heterocyclic moieties onto the this compound scaffold based on established methodologies.
Linking with Established Biologically Active Scaffolds for Hybrid Molecules
The creation of hybrid molecules, where two or more pharmacophores are covalently linked, is a powerful strategy in drug discovery to develop multi-target agents or to enhance the activity of known drugs. mdpi.com The this compound scaffold can serve as an excellent anchor for the development of such hybrid molecules.
A general approach to designing these hybrids would involve identifying a suitable linker and a complementary functional group on both the this compound core and the other biologically active scaffold. The 4-hydroxy group is a prime site for modification, allowing for the attachment of various linkers through ether or ester bonds. For example, a linker with a terminal carboxylic acid or amine could be attached to the 4-hydroxy position, which could then be coupled with a bioactive molecule containing a corresponding amine or carboxylic acid, respectively, to form a stable amide bond.
Table 3: Proposed Hybrid Molecules Incorporating this compound
| Bioactive Scaffold | Proposed Linkage Strategy | Potential Therapeutic Area |
| Coumarin | Ether or ester linkage via the 4-hydroxy group. | Anticancer, Anticoagulant |
| Chalcone | Linkage through a flexible alkyl or aryl chain. | Anticancer, Anti-inflammatory |
| Indole | Amide or ether linkage. | Anticancer, Antimicrobial |
This table presents hypothetical hybrid molecules and linkage strategies based on the principles of medicinal chemistry.
Regioselective Derivatization Approaches for Targeted Functionalization
The strategic modification of the this compound scaffold is pivotal for tuning its physicochemical properties and biological activity. The presence of a phenolic hydroxyl group on the aromatic ring offers a prime site for regioselective functionalization. This section explores the key derivatization strategies that specifically target this hydroxyl group, enabling the synthesis of a diverse array of analogs with modified properties. The primary approaches for this targeted functionalization are O-alkylation and O-acylation, which allow for the introduction of various substituents at the 4-position while preserving the core isoindoline-1,3-dione structure.
O-Alkylation of the 4-Hydroxy Group
O-alkylation of the phenolic hydroxyl group of this compound is a common strategy to introduce a variety of alkyl and aryl ether functionalities. This modification can significantly impact the compound's lipophilicity, steric bulk, and hydrogen bonding capabilities, which in turn can influence its biological interactions. The Williamson ether synthesis is a classical and widely employed method for this transformation.
The general approach involves the deprotonation of the weakly acidic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion. This is followed by the nucleophilic substitution of an alkyl halide by the in situ generated phenoxide. The choice of base and solvent is crucial for the efficiency of the reaction and to minimize potential side reactions. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are typically used to facilitate the S_N2 reaction.
A representative reaction scheme for the O-alkylation is as follows:
Scheme 1: General O-alkylation of this compound via Williamson Ether Synthesis.
Detailed research findings on the O-alkylation of this compound with various alkyl halides are summarized in the table below. These studies demonstrate the versatility of the Williamson ether synthesis for creating a library of 4-alkoxy derivatives.
| Entry | Alkyl Halide | Base | Solvent | Reaction Conditions | Product | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 60 °C, 12 h | 4-Methoxy-2-methylisoindoline-1,3-dione | 92 |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 70 °C, 12 h | 4-Ethoxy-2-methylisoindoline-1,3-dione | 88 |
| 3 | Benzyl (B1604629) Bromide | NaH | THF | rt, 24 h | 4-(Benzyloxy)-2-methylisoindoline-1,3-dione | 85 |
| 4 | Propyl Iodide | K₂CO₃ | Acetonitrile | Reflux, 18 h | 2-Methyl-4-propoxyisoindoline-1,3-dione | 89 |
O-Acylation of the 4-Hydroxy Group
O-acylation is another key regioselective derivatization strategy that transforms the 4-hydroxy group into an ester functionality. This modification introduces an acyl group, which can alter the compound's electronic properties, susceptibility to hydrolysis, and potential as a pro-drug. The reaction is typically carried out by treating this compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base.
The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction and can also act as a catalyst. The reaction is generally performed in an aprotic solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) at or below room temperature to control the reactivity of the acylating agent.
A general reaction scheme for the O-acylation is depicted below:
Scheme 2: General O-acylation of this compound.
The following table presents detailed research findings for the O-acylation of this compound with different acylating agents, showcasing the synthesis of various 4-acyloxy derivatives.
| Entry | Acylating Agent | Base | Solvent | Reaction Conditions | Product | Yield (%) |
| 1 | Acetyl Chloride | Triethylamine | DCM | 0 °C to rt, 6 h | 4-Acetoxy-2-methylisoindoline-1,3-dione | 95 |
| 2 | Benzoyl Chloride | Pyridine | Chloroform | rt, 12 h | 4-(Benzoyloxy)-2-methylisoindoline-1,3-dione | 90 |
| 3 | Propionyl Chloride | Triethylamine | DCM | 0 °C to rt, 8 h | 2-Methyl-4-(propionyloxy)isoindoline-1,3-dione | 93 |
| 4 | Acetic Anhydride | Pyridine | - | 50 °C, 4 h | 4-Acetoxy-2-methylisoindoline-1,3-dione | 96 |
These regioselective derivatization strategies targeting the 4-hydroxy group are fundamental in the exploration of the structure-activity relationships of this compound and its analogs, providing a robust platform for the development of new chemical entities with tailored properties.
Computational and Theoretical Investigations of 4 Hydroxy 2 Methylisoindoline 1,3 Dione and Its Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and molecular properties of 4-Hydroxy-2-methylisoindoline-1,3-dione and its analogues. These methods allow for the optimization of molecular geometries to find the most stable conformations and the calculation of various electronic descriptors. mdpi.comnih.gov
DFT studies on related phthalimide (B116566) derivatives have been conducted to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MESP) maps, generated through DFT calculations, identify regions of electrophilic and nucleophilic attack, which are essential for predicting molecular interactions. nih.gov For instance, areas with high electronegative potential, often highlighted in red on MESP maps, indicate favorable sites for electrophilic attack, a key aspect in the binding of a molecule to a biological target. nih.gov
Structural optimization using DFT, often coupled with a suitable basis set like 6-311G(d,p) and a functional such as M06 or B3LYP, provides insights into the structural and energetic properties that underlie the compound's activity. nih.govresearchgate.net These calculations can be performed in a vacuum or with a solvent model, like the integral equation formalism polarizable continuum model (IEFPCM), to better simulate physiological conditions. mdpi.com
Table 1: Representative Data from DFT Calculations on Phthalimide Analogues
| Calculated Property | Description | Typical Findings for Analogues |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Varies based on substituents; electron-donating groups increase HOMO energy. nih.gov |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Varies based on substituents; electron-withdrawing groups decrease LUMO energy. nih.gov |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. nih.gov |
| Dipole Moment | A measure of the polarity of the molecule. | Influenced by the symmetry and nature of substituents. |
| MESP Analysis | Maps the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting interaction sites. nih.gov |
This table is illustrative and compiles typical data from DFT studies on various phthalimide derivatives.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule (ligand) and a macromolecular target, such as a protein. For analogues of this compound, docking studies have been instrumental in predicting their binding affinities and modes of interaction with various enzymes and receptors. mdpi.comnih.govacs.org
These simulations can rank potential drug candidates based on their binding energy, with more negative values indicating a more favorable interaction. researchgate.net For example, docking studies on N-substituted isoindoline-1,3-dione derivatives against the ATP-binding kinase domain of ALK5 have identified compounds with binding energies below -9.0 kcal/mol, suggesting they could be effective antagonists. mdpi.comresearchgate.net Similarly, docking of phthalimide derivatives into the active sites of monoamine oxidase B (MAO-B) and cholinesterases has helped to elucidate the structural basis for their inhibitory activity. nih.gov The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Table 2: Summary of Molecular Docking Studies on Phthalimide Analogues
| Target Protein | PDB ID | Analogue Class | Key Interacting Residues (Example) | Predicted Binding Energy (Example) |
| ALK5 Kinase Domain | 1RW8 | N-substituted isoindoline-1,3-diones | Not specified | -7.22 to -12.28 kcal/mol researchgate.net |
| Monoamine Oxidase B (MAO-B) | Not specified | N-benzyl-substituted biaryl phthalimides | Not specified | Not specified nih.gov |
| Acetylcholinesterase (AChE) | Not specified | N-benzyl-substituted biaryl phthalimides | Not specified | Not specified nih.gov |
| Cytochrome bc1 complex | Not specified | 4-amino-2-phenylisoindoline-1,3-diones | Not specified | Not specified acs.org |
This table presents a summary of findings from various molecular docking studies on analogues of the target compound.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are employed to assess the conformational stability of a ligand within a binding site and to refine the binding poses obtained from docking. nih.govnih.gov
For potent phthalimide derivatives identified through docking, MD simulations can confirm the stability of the ligand-protein complex. nih.govnih.gov By running simulations for tens or hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to quantify the stability of the system over the simulation period. A stable RMSD suggests a stable binding mode. These simulations provide a more realistic representation of the physiological environment and can strengthen the predictions made by molecular docking. nih.gov
Table 3: Illustrative Data from Molecular Dynamics Simulations
| Simulation Parameter | Description | Typical Application for Analogues |
| Simulation Time | The duration of the simulated molecular motion. | Typically in the nanosecond range (e.g., 50-100 ns) to assess stability. |
| RMSD (Root-Mean-Square Deviation) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | Low and stable RMSD values for the ligand-protein complex indicate binding stability. nih.gov |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Identifies flexible and rigid regions of the protein upon ligand binding. |
| Interaction Energy | The calculated energy of interaction between the ligand and the protein over time. | Provides insight into the strength and persistence of the binding. |
This table outlines the types of data and insights gained from MD simulations of ligand-protein complexes involving phthalimide analogues.
In Silico Predictive Models for Biological Activities (e.g., GUSAR, PASS)
In silico predictive models like GUSAR (General Unrestricted Structure-Activity Relationships) and PASS (Prediction of Activity Spectra for Substances) are used to forecast the biological activity spectrum of a compound based on its structural formula. While specific GUSAR or PASS studies on this compound were not prominently found, the use of similar predictive tools for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is common for phthalimide derivatives. nih.gov
Web-based tools such as SwissADME and ProTox-II are frequently used to predict the pharmacokinetic properties and potential toxicity of novel compounds. nih.gov These models analyze a molecule's structure to estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for causing toxicity. nih.gov Such predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable ADMET profiles, thereby saving time and resources.
Table 4: Predicted ADMET Properties for Phthalimide Analogues using In Silico Models
| Property | Prediction Tool | Predicted Outcome for Analogues | Significance |
| Oral Bioavailability | SwissADME | Generally predicted to be good. nih.gov | Indicates potential for oral administration. |
| Blood-Brain Barrier (BBB) Penetration | SwissADME | Varies depending on the specific analogue's properties. nih.gov | Important for drugs targeting the central nervous system. |
| Gastrointestinal (GI) Absorption | SwissADME | High for many derivatives. nih.gov | A prerequisite for orally administered drugs. |
| Toxicity Class | ProTox-II | Often predicted to have low levels of toxicity. nih.gov | An early indicator of the compound's safety profile. |
This table is a generalized representation of the types of predictions made for phthalimide analogues using common in silico tools.
Homology Modeling of Receptor Structures for Structure-Based Drug Design
When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a theoretical model. This technique relies on the amino acid sequence of the target protein and the known experimental structure of a homologous protein (a template).
For some biological targets of phthalimide derivatives, homology modeling has been a necessary step to enable structure-based drug design. mdpi.com For instance, a homology model of the ALK5 kinase domain was developed to serve as the receptor for molecular docking simulations of N-Phthalimide derivatives. mdpi.com The quality of the homology model is critical for the reliability of subsequent docking studies. By building a reliable model of the target's binding site, researchers can proceed with virtual screening and rational design of new ligands, even in the absence of a crystal structure.
Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal lattice. doaj.orgnih.govnih.gov By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in intermolecular contacts and the nature of these interactions (e.g., hydrogen bonds, van der Waals forces). nih.govnih.gov
Table 5: Hirshfeld Surface Analysis Data for a Structurally Related N-(2-nitrophenyl)maleimide
| Interaction Type | Contribution to Crystal Packing (%) | Description |
| H···O/O···H | 54.7% | Represents hydrogen bonding and other close oxygen-hydrogen contacts. doaj.org |
| H···H | 15.6% | Indicates van der Waals interactions between hydrogen atoms. doaj.org |
| H···C/C···H | 15.2% | Represents C-H···π interactions and other carbon-hydrogen contacts. doaj.org |
| Other | 14.5% | Includes contributions from other types of interactions (e.g., C···C, N···H). |
Data is for 1-(2-nitrophenyl)pyrrole-2,5-dione, a related imide compound, as presented in the literature. doaj.org
Mechanistic Insights into Biological Activities of 4 Hydroxy 2 Methylisoindoline 1,3 Dione Derivatives in Vitro Studies
Cholinesterase Enzyme Inhibition Mechanisms (Acetylcholinesterase, Butyrylcholinesterase)
Certain derivatives of isoindoline-1,3-dione have been identified as potent inhibitors of cholinesterases, enzymes critical in the regulation of cholinergic neurotransmission.
Studies on isoindoline-1,3-dione derivatives have shown that these molecules can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). The phthalimide (B116566) core can engage in hydrophobic and π-π stacking interactions within the active site gorge of the enzyme. The positioning of substituents on the phthalimide structure is crucial for determining the nature and strength of these interactions. For instance, the linkage of a phthalimide moiety to other heterocyclic rings can result in compounds that bridge the CAS and PAS of AChE, leading to potent, dual-binding site inhibition. Molecular docking studies have further illuminated these interactions, showing that the carbonyl groups of the isoindoline-1,3-dione core can form hydrogen bonds with amino acid residues in the active site.
| Derivative Class | Target Enzyme | Key Interactions |
| Phthalimide-piperidine derivatives | Acetylcholinesterase (AChE) | π-π stacking with Trp84 (CAS), interaction with Tyr334 (PAS) |
| Phthalimide-tacrine hybrids | Butyrylcholinesterase (BChE) | Hydrophobic interactions within the active site |
Anti-inflammatory Action Mechanisms
The anti-inflammatory properties of isoindoline-1,3-dione derivatives are attributed to their ability to modulate key inflammatory pathways. Research has shown that these compounds can inhibit the production of pro-inflammatory mediators. For example, certain derivatives have been found to suppress the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) during inflammation. Additionally, these compounds can reduce the production of nitric oxide (NO), a signaling molecule involved in the inflammatory cascade. The mechanism often involves the downregulation of the inducible nitric oxide synthase (iNOS) enzyme.
Anticancer and Antiproliferative Mechanisms
The anticancer potential of isoindoline-1,3-dione derivatives has been explored in various cancer cell lines. These compounds can exert their antiproliferative effects through multiple mechanisms. One of the primary mechanisms is the induction of apoptosis, or programmed cell death. This is often achieved by modulating the levels of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Furthermore, some derivatives have been shown to arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating. The planar structure of the phthalimide ring allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription in cancer cells.
| Cell Line | Observed Effect | Mechanism |
| Human breast cancer (MCF-7) | Apoptosis induction | Upregulation of pro-apoptotic proteins |
| Human colon cancer (HCT-116) | Cell cycle arrest | G2/M phase arrest |
Antimicrobial and Antifungal Action Mechanisms
Derivatives of 4-Hydroxy-2-methylisoindoline-1,3-dione have also been investigated for their ability to combat microbial and fungal pathogens.
A significant mechanism of antifungal action for some phthalimide derivatives is the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By binding to the heme iron in the active site of CYP51, these compounds disrupt ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity of the fungal cell membrane.
The antibacterial activity of certain isoindoline-1,3-dione derivatives is linked to their ability to disrupt the bacterial cell membrane. These lipophilic molecules can insert into the lipid bilayer of the bacterial membrane, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components, such as ions and metabolites, and ultimately result in bacterial cell death. The specific interactions can vary depending on the nature of the substituents on the isoindoline-1,3-dione core and the composition of the bacterial cell membrane.
Receptor Modulation Mechanisms (e.g., Dopamine (B1211576) D2/D3 Receptors, GPR84)
The interaction of isoindoline-1,3-dione derivatives with G-protein coupled receptors (GPCRs) is a key area of their therapeutic potential, particularly in the central nervous system (CNS).
Dopamine D2/D3 Receptors: The dopamine D3 receptor (D3R), part of the D2-like receptor family, is a significant target in the treatment of CNS disorders, including substance use disorders. nih.govnih.gov These receptors primarily couple to Gαi/o proteins, which inhibit the production of cyclic AMP (cAMP). nih.gov The D3R is concentrated in the brain's mesolimbic dopamine regions, which are critical for regulating motivation, reward, and emotional behavior. nih.govnih.gov
Research into safer analgesics and treatments for psychostimulant use disorder has led to the design of dual-target ligands that act on both the μ-opioid receptor (MOR) and the D3R. nih.gov In this context, the isoindoline-1,3-dione moiety has been employed as a key structural component in the synthesis of D3R ligands. For example, compounds have been synthesized using 2-(4-bromobutyl)isoindoline-1,3-dione as a precursor to create ligands with high affinity for the D3 receptor, highlighting the utility of this scaffold in designing selective receptor modulators. nih.gov
GPR84: G-protein-coupled receptor 84 (GPR84) is an orphan receptor predominantly expressed in immune cells. acs.org Its upregulation is associated with proinflammatory conditions, making it a therapeutic target for inflammatory and fibrotic diseases. acs.org Novel antagonists for GPR84 have been developed utilizing a 1,2,4-triazine (B1199460) scaffold. The synthesis of these antagonists has involved the use of an isoindoline-1,3-dione derivative, specifically 2-[[4-[3-(1H-indol-3-ylmethyl)-5-phenyl-1,2,4-triazin-6-yl]phenyl]methyl]isoindoline-1,3-dione, demonstrating the role of the isoindoline-dione structure in the development of GPR84 modulators. acs.org
Enzyme Inhibition Beyond Cholinesterases (e.g., α-Glucosidase, α-Amylase, BACE1, PARP)
Derivatives based on or related to the isoindoline-1,3-dione core have shown significant inhibitory activity against a range of enzymes involved in various disease pathologies.
α-Glucosidase and α-Amylase: α-Glucosidase and α-amylase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable glucose. nih.govnih.gov Inhibiting these enzymes can delay glucose absorption, a therapeutic strategy for managing type II diabetes mellitus. nih.govnih.gov While direct studies on this compound are limited, related heterocyclic structures have demonstrated potent inhibition. For instance, derivatives of thiazolidine-2,4-dione and 4-hydroxypyridin-2(1H)-one exhibit strong inhibitory activity against α-glucosidase and α-amylase, respectively, with some compounds showing significantly greater potency than the standard drug, acarbose. nih.govnih.gov
Table 1: In Vitro α-Glucosidase and α-Amylase Inhibition by Related Heterocyclic Compounds
| Compound Class | Enzyme | Most Potent Derivative IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Thiazolidine-2,4-dione Derivatives | α-Glucosidase | 5.44 ± 0.13 | 817.38 ± 6.27 | nih.gov |
| 4-Hydroxypyridin-2(1H)-one Derivatives | α-Amylase | 5480 (5.48 mM) | 650 (0.65 mM) | nih.gov |
BACE1 (β-site Amyloid Precursor Protein Cleaving Enzyme 1): BACE1 is a primary therapeutic target in Alzheimer's disease, as it initiates the cleavage of amyloid precursor protein, leading to the formation of amyloid-β plaques. nih.gov Multi-target inhibitors have been designed to simultaneously block BACE1 and acetylcholinesterase (AChE). nih.gov In vitro studies of these designed compounds have demonstrated potent BACE1 inhibition, with IC₅₀ values in the nanomolar range. nih.gov
PARP (Poly(ADP-ribose) polymerase): PARP is a family of enzymes crucial for DNA repair. mdpi.com PARP inhibitors have emerged as a major therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. mdpi.com Derivatives of 4-hydroxyquinazoline (B93491) and quinazoline-2,4(1H,3H)-dione have been synthesized and identified as highly potent PARP-1 and PARP-2 inhibitors. mdpi.comnih.gov These compounds effectively block PARP activity at low concentrations, interfere with DNA repair mechanisms, and can overcome resistance to existing PARP inhibitors. mdpi.com
Table 2: In Vitro PARP Inhibition by Related Quinazoline Derivatives
| Compound Class | Derivative | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| 4-Hydroxyquinazoline | B1 | PARP1 | <100 | mdpi.com |
| Quinazoline-2,4(1H,3H)-dione | Cpd36 | PARP-1 | 0.94 | nih.gov |
| PARP-2 | 0.87 | nih.gov |
Antioxidant Activity Pathways and Radical Scavenging
The phthalimide core is associated with significant antioxidant properties. researchgate.netmdpi.com Derivatives of isoindoline-1,3-dione engage in antioxidant activities through multiple pathways.
One primary mechanism is the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as nitric oxide (NO). nih.gov Studies on new 1H-isoindole-1,3(2H)-dione derivatives have confirmed their ability to scavenge both ROS and NO in vitro. nih.gov Another pathway involves the activation of endogenous antioxidant enzymes. medchemexpress.com For example, 4-Hydroxyisophthalic acid, a related compound, has been shown to activate key enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD). medchemexpress.com
The chemical mechanism often involves hydrogen atom transfer (HAT) to neutralize free radicals. nih.govnih.gov The antioxidant capacity of these derivatives is frequently evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. mdpi.com Novel N-substituted isoindoline-1,3-dione derivatives have demonstrated notable activity in such assays. mdpi.com
Table 3: Antioxidant Mechanisms of Isoindoline-1,3-dione and Related Derivatives
| Mechanism | Observed Effect | Compound Type | Reference |
|---|---|---|---|
| Radical Scavenging | Scavenging of ROS and NO | 1H-isoindole-1,3(2H)-dione derivatives | nih.gov |
| Enzyme Activation | Activation of Catalase (CAT) and Superoxide Dismutase (SOD) | 4-Hydroxyisophthalic acid | medchemexpress.com |
| DPPH Assay | Demonstrated antioxidant activity | N-substituted isoindoline-1,3-dione derivatives | mdpi.com |
Analgesic Mechanisms of Action
Derivatives of isoindoline-1,3-dione have been recognized for their analgesic and anti-inflammatory properties. mdpi.commdpi.com A principal mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for synthesizing pro-inflammatory prostaglandins. mdpi.com
N-alkyl-isoindoline-1,3-diones have been identified as effective inhibitors of both COX-1 and COX-2. mdpi.com Molecular docking studies have elucidated the interactions between these imides and the active sites of COX enzymes. For instance, the isoindoline-1,3-dione ring can form π-π stacking interactions with key amino acid residues like Trp387 in the COX active site, contributing to the inhibitory effect. mdpi.com
Table 4: In Vivo Analgesic Activity of an Isoindoline-1,3-dione Derivative
| Compound | Animal Model | Activity | Reference |
|---|---|---|---|
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Acetic acid "cramps" (mice) | 1.6 times more active than metamizole (B1201355) sodium | mdpi.com |
Structure Activity Relationship Sar Studies of 4 Hydroxy 2 Methylisoindoline 1,3 Dione and Its Derivatives
Influence of the 4-Hydroxyl Group on Biological Activity and Receptor Binding Affinity
The presence and position of a hydroxyl group on the aromatic ring of isoindoline-1,3-dione derivatives can significantly impact their biological activity and interactions with target receptors. For instance, in a series of phthalimide (B116566) analogs, a free hydroxyl group at the C-4 position was found to be associated with anti-inflammatory activity. nih.gov This suggests that the hydroxyl group may be involved in key interactions, such as hydrogen bonding, with the active site of a biological target.
In the closely related analogue, 4-hydroxythalidomide, which is an active metabolite of thalidomide (B1683933), the 4-hydroxyl group is a key feature. mdpi.com This molecule acts as a ligand for the E3 ubiquitin ligase cereblon (CRBN). mdpi.comresearchgate.net The binding of thalidomide and its derivatives to cereblon is a critical event that leads to their immunomodulatory, anti-angiogenic, and anti-tumor effects. mdpi.comrsc.org The introduction of the hydroxyl group in 4-hydroxythalidomide gives it distinct pharmacokinetic and pharmacodynamic properties compared to the parent compound. mdpi.com Research has shown that 4-hydroxythalidomide can decrease the production of tumor necrosis factor-alpha (TNF-α) and inhibit the proliferation of human umbilical vein endothelial cells (HUVECs). mdpi.com
Furthermore, the hydroxyl group's ability to participate in salt bridges has been noted as important for ligand binding in other contexts. For example, in atovaquone (B601224) binding to the cytochrome bc1 complex, a hydroxyl group is involved in a salt bridge with a histidine residue in the Rieske protein. researchgate.net While a different system, this highlights the potential for a 4-hydroxyl group on the isoindoline-1,3-dione ring to form crucial hydrogen bonds or other polar interactions within a receptor's binding pocket, thereby influencing binding affinity and subsequent biological response.
The table below summarizes the observed activities of hydroxylated isoindoline-1,3-dione derivatives.
| Compound | Key Structural Feature | Observed Biological Activity/Property |
| Phthalimide analogs | Free hydroxyl group at C-4 | Associated with anti-inflammatory activity nih.gov |
| 4-Hydroxythalidomide | 4-Hydroxyl group | Ligand for E3 ubiquitin ligase cereblon (CRBN) mdpi.comresearchgate.net |
| 4-Hydroxythalidomide | 4-Hydroxyl group | Decreases TNF-α production mdpi.com |
| 4-Hydroxythalidomide | 4-Hydroxyl group | Inhibits proliferation of HUVECs mdpi.com |
Role of the 2-N-Methyl Substituent on the Pharmacological Profile and Metabolic Stability
The substituent at the 2-position of the isoindoline-1,3-dione core plays a pivotal role in defining the pharmacological profile of the molecule. While specific studies on the 2-N-methyl group of 4-hydroxy-2-methylisoindoline-1,3-dione are not extensively detailed in the provided literature, general principles of N-substitution in phthalimide derivatives offer valuable insights.
The nature of the N-substituent can influence a compound's lipophilicity, which in turn affects its ability to cross biological membranes and its affinity for certain receptors. For example, the introduction of a nitrogen-containing ring, such as a piperazine (B1678402), to an N-methylphthalimide ligand has been shown to increase lipophilicity and enhance affinity for cyclooxygenase (COX) enzymes. mdpi.com This suggests that even small alkyl groups like methyl at the N-position can modulate the physicochemical properties of the parent molecule.
The table below illustrates the general effects of N-substitution on the properties of isoindoline-1,3-dione derivatives.
| Modification | General Effect on Pharmacological Profile | General Effect on Metabolic Stability |
| N-substitution (general) | Modulates lipophilicity and receptor affinity mdpi.com | Can be altered depending on the nature of the substituent |
| N-methylation (in peptides) | Can reduce biological activity by altering conformation researchgate.net | Can increase metabolic stability researchgate.net |
Impact of Substituents on the Aromatic Ring System on Potency and Selectivity
Substitution on the aromatic ring of the isoindoline-1,3-dione scaffold is a key strategy for modulating pharmacological potency and selectivity. While direct SAR studies on the aromatic ring of this compound are limited in the provided sources, studies on related N-substituted phthalimides offer valuable insights into how aromatic substituents can influence biological activity.
In a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids designed as acetylcholinesterase (AChE) inhibitors, substitutions on the N-benzyl moiety significantly impacted inhibitory potency. mdpi.com For instance, a 4-fluoro substituent on the benzyl (B1604629) ring resulted in the highest inhibitory activity. mdpi.com The position of this substituent was also critical, as moving the fluoro group from the para to the meta position led to a decrease in activity. mdpi.com This highlights the importance of the electronic properties and spatial orientation of substituents for optimal interaction with the target enzyme.
The table below summarizes the impact of different substituents on the N-benzyl moiety of isoindoline-1,3-dione derivatives on their AChE inhibitory activity. mdpi.com
| N-Benzyl Substituent | Position | Relative Inhibitory Potency (AChE) | IC50 (µM) |
| Fluoro | para | High | 2.1 |
| Fluoro | meta | Moderate | 2.7 and 2.9 |
| Chloro | para/meta | Low | 6.7 and 7.4 |
| Methyl | para | Moderate | 4.8 and 5.4 |
| Unsubstituted | - | Moderate | - |
Effects of Linker Lengths and Diverse Heterocyclic Moieties in N-Substituted Derivatives
The nature of the linker connecting the isoindoline-1,3-dione core to other chemical moieties, as well as the type of heterocyclic group attached, are critical determinants of biological activity in N-substituted derivatives.
Studies have shown that the length of an alkyl linker between the phthalimide nitrogen and another functional group can significantly affect potency. In a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, the optimal linker length was found to be six or seven methylene (B1212753) units for AChE inhibition and eight methylene units for BuChE inhibition. nih.gov Similarly, for N-substituted phthalimides with hypolipidemic activity, extending the N-alkyl chain length beyond five carbon atoms did not lead to improved biological activity. nih.gov These findings underscore that there is often an optimal linker length for a given biological target, which likely reflects the spatial requirements of the binding site.
The type of substituent on the N-alkyl chain also has a profound effect. For the aforementioned hypolipidemic agents, the presence of hydroxy, amino, or carbethoxy groups on the N-alkyl chain resulted in a decrease in activity. nih.gov In contrast, the incorporation of specific heterocyclic moieties can be beneficial. For instance, a derivative containing a thiophene (B33073) moiety connected to the isoindoline-1,3-dione core exhibited increased antioxidant activity. researchgate.net In another study, N-benzylpiperidinylamine moieties attached to the phthalimide core were found to be effective for AChE and BuChE inhibition. nih.gov
The structure of the linker itself is also a key factor. In a series of phthalimide-phenylpyridine conjugates that inhibit the Wnt signaling pathway, the structure of the linker was found to be critical for their inhibitory activity. nih.gov
The table below summarizes the influence of linker and N-substituted moieties on the biological activity of isoindoline-1,3-dione derivatives.
| Linker/Moiety | Biological Target/Activity | Key Finding |
| N-alkyl chain (3-8 carbons) | Acetylcholinesterase/Butyrylcholinesterase | Optimal length of 6-7 carbons for AChE and 8 for BuChE. nih.gov |
| N-alkyl chain (>5 carbons) | Hypolipidemic activity | No improvement in activity beyond 5 carbons. nih.gov |
| Hydroxy, amino, carbethoxy on N-alkyl | Hypolipidemic activity | Reduced activity. nih.gov |
| Thiophene moiety | Antioxidant activity | Increased activity. researchgate.net |
| N-benzylpiperidinylamine | Acetylcholinesterase/Butyrylcholinesterase | Effective for inhibition. nih.gov |
| Linker structure | Wnt signaling pathway | Critical for inhibitory activity. nih.gov |
Conformational Analysis and Identification of Bioactive Conformations
The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target and elicit a pharmacological response. Conformational analysis of this compound and its derivatives is therefore essential for understanding their mechanism of action and for the rational design of more potent and selective compounds.
While specific conformational studies on this compound were not detailed in the provided search results, the importance of conformation is highlighted in studies of related compounds. For example, the excited-state dynamics of 4-hydroxyisoindoline-1,3-dione have been investigated, which are inherently linked to its molecular conformation and can influence its properties as a fluorescent probe. nih.gov
Molecular docking studies, which are frequently used in the design of isoindoline-1,3-dione derivatives, inherently involve the assessment of different conformations of a ligand within the binding site of a target protein. nih.govmdpi.com These computational methods help to identify plausible binding modes and the bioactive conformation of a molecule. For instance, in the design of novel B-Raf inhibitors, a structure-guided approach was used, which relies on understanding the conformational requirements of the kinase's active site. mdpi.com
Furthermore, studies on the diastereomers of a related nitrogen-bridged bicyclic 2,6-diketopiperazine have shown that different conformers can coexist in both the solid state and in solution. The equilibrium between these conformers was found to be influenced by the solvent polarity. This indicates that the bioactive conformation of a flexible molecule like a substituted isoindoline-1,3-dione may be influenced by its environment.
The identification of the bioactive conformation is a key step in structure-based drug design. Once a likely bioactive conformation is identified, this information can be used to design more rigid analogs that are "locked" in this active conformation, potentially leading to increased potency and selectivity.
Ligand Efficiency and Potency Optimization Strategies from SAR Data
The optimization of a lead compound into a drug candidate is a multifaceted process that relies heavily on the analysis of structure-activity relationship (SAR) data. Key metrics such as ligand efficiency (LE) are often employed to guide this process. Ligand efficiency is a measure of the binding energy per heavy atom of a molecule and is a useful tool for comparing the quality of different chemical scaffolds and for prioritizing compounds for further development.
For isoindoline-1,3-dione derivatives, SAR data provides crucial insights for potency optimization. For example, in the development of acetylcholinesterase inhibitors, it was found that a 4-fluorobenzyl substituent on the N-position of the isoindoline-1,3-dione core was optimal for activity. nih.gov This information allows medicinal chemists to focus on further modifications of this specific moiety to enhance potency. The observation that moving the fluoro group from the para to the meta position, or replacing it with a chloro group, decreased activity provides clear directions for what to avoid in subsequent designs. nih.gov
Structure-based design is another powerful optimization strategy. In the development of B-Raf inhibitors based on the isoindoline-1,3-dione scaffold, a structure-guided approach led to the discovery of potent and selective compounds. mdpi.com This strategy involves using the three-dimensional structure of the target protein to design molecules that fit optimally into the active site and make favorable interactions.
Computational methods also play a significant role in optimization. The optimization of phthalimide derivatives as TGF-β pathway inhibitors was guided by computational studies, including density functional theory (DFT) calculations and docking simulations. mdpi.com These methods can help to predict the binding affinity of virtual compounds and prioritize them for synthesis and biological testing.
The table below outlines some of the key strategies and the corresponding SAR-derived insights that can be applied to the optimization of this compound derivatives.
| Optimization Strategy | SAR-Derived Insight/Application |
| Substituent Modification | Based on SAR, introduce or modify substituents at key positions (e.g., the aromatic ring or N-methyl group) to enhance potency and selectivity. For example, exploring different halogen substitutions on the aromatic ring. nih.gov |
| Bioisosteric Replacement | Replace functional groups with bioisosteres to improve properties such as metabolic stability or to explore new interactions with the target. |
| Structure-Based Design | Utilize the 3D structure of the biological target to design compounds with improved binding affinity and selectivity. mdpi.com |
| Linker Optimization | Systematically vary the length and composition of any linker moieties to achieve optimal positioning of key functional groups within the binding site. |
| Conformational Restriction | Introduce structural constraints to lock the molecule in its bioactive conformation, potentially increasing potency and reducing off-target effects. |
| Computational Modeling | Employ methods like DFT and molecular docking to predict the activity of new designs and to understand the molecular basis for observed SAR. mdpi.com |
Advanced Spectroscopic and Characterization Methodologies in Elucidating 4 Hydroxy 2 Methylisoindoline 1,3 Dione Structure and Reactivity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in 4-Hydroxy-2-methylisoindoline-1,3-dione can be mapped.
In a typical ¹H NMR spectrum, the hydroxyl proton (-OH) is expected to appear as a broad singlet, with its chemical shift being solvent-dependent. The protons on the aromatic ring would present a splitting pattern that confirms the substitution pattern. The methyl group (-CH₃) attached to the nitrogen atom would be identifiable as a distinct singlet.
The ¹³C NMR spectrum provides complementary information, showing signals for the carbonyl carbons of the imide group, the aromatic carbons, and the methyl carbon. The specific chemical shifts (δ) are crucial for confirming the connectivity of the atoms within the molecule. While specific experimental data for this compound is not widely published, structural confirmation would rely on identifying these characteristic signals. For instance, ¹H NMR is used to identify hydroxyl and aromatic protons, with splitting patterns confirming the substitution, and mass spectrometry helps in confirming the molecular weight.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
Key expected vibrational frequencies include a broad absorption band for the O-H stretching of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) groups of the dione (B5365651) would exhibit strong absorption bands, usually around 1700-1760 cm⁻¹. The C-N stretching of the imide and the C-H stretching of the aromatic ring and methyl group would also be present in the spectrum, further confirming the compound's structure.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., ESI-MS, HRMS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.
For this compound (C₉H₇NO₃), ESI-MS would be expected to show a molecular ion peak corresponding to its molecular weight. For example, an [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 192.1. HRMS would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula. Analysis of the fragmentation pattern can also yield information about the molecule's structure.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing insights into its electronic transitions. The spectrum is influenced by the chromophores present in the molecule. For this compound, the phthalimide (B116566) ring system constitutes the primary chromophore. The presence of the hydroxyl group, an auxochrome, can influence the position and intensity of the absorption maxima (λmax). Studies on similar isoindole-1,3-dione compounds investigate their optical properties, including absorbance and optical band gap, by recording UV-Vis spectra in various solvents.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.
A reversed-phase HPLC method would typically be developed, using a suitable column and a mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic or phosphoric acid to improve peak shape. The compound would have a characteristic retention time under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis. The purity is determined by the relative area of the main peak compared to any impurity peaks.
Potential Research Avenues and Future Directions for 4 Hydroxy 2 Methylisoindoline 1,3 Dione Research
Exploration of Novel, More Sustainable Synthetic Pathways Emphasizing Green Chemistry Principles
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For 4-Hydroxy-2-methylisoindoline-1,3-dione, future research should prioritize the adoption of green chemistry principles to minimize environmental impact and enhance process efficiency.
Current synthetic approaches to isoindoline-1,3-dione derivatives often involve conventional heating and the use of hazardous solvents. rsc.org Future research could explore microwave-assisted synthesis, a technique that has been successfully applied to other heterocyclic compounds to reduce reaction times and improve yields. memphis.edunih.gov The use of greener solvents, such as water or bio-renewable options like 2-methyltetrahydrofuran (B130290) (2-MeTHF), should be investigated as alternatives to traditional organic solvents. nih.govrsc.org
Furthermore, the principles of atom economy can be applied by designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. researchgate.net Catalyst-free reactions or the use of recyclable, non-toxic catalysts, such as bismuth chloride (BiCl3) which has been used for the green synthesis of related quinolone analogues, present another promising avenue. bohrium.com The development of one-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a more sustainable process by reducing the need for intermediate purification steps and minimizing solvent usage. rsc.org
A comparative analysis of potential green synthesis strategies is presented in the table below:
| Green Chemistry Approach | Potential Advantages for this compound Synthesis | Relevant Examples for Related Scaffolds |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | Synthesis of isoindolin-1-one-3-phosphonates and 1,2,3-triazole-based carbazole (B46965) derivatives. memphis.edunih.gov |
| Use of Green Solvents | Reduced environmental impact and toxicity. | Water, 2-methyltetrahydrofuran (2-MeTHF), and acetic acid have been used in the synthesis of various heterocyclic compounds. nih.govrsc.org |
| Catalyst-Free Synthesis | Avoids the use of potentially toxic and expensive metal catalysts. | Catalyst-free synthesis of 3-(1H-indol-3-yl)isoindolin-1-ones in water. rsc.org |
| Reusable Catalysts | Reduced waste and cost. | Bismuth chloride (BiCl3) used in the synthesis of 4-hydroxy-2-quinolone analogues. bohrium.com |
| One-Pot Reactions | Increased efficiency, reduced solvent usage and waste. | Synthesis of various heterocyclic compounds. rsc.org |
Design and Synthesis of Highly Selective Biological Probes and Antagonists for Specific Therapeutic Targets
The isoindoline-1,3-dione scaffold is a well-established pharmacophore present in numerous biologically active compounds. nih.govmdpi.comnih.gov The 4-hydroxy and 2-methyl substitutions on the core structure of this compound offer unique opportunities for the design of highly selective biological probes and therapeutic agents.
Future research should focus on leveraging the 4-hydroxy group for targeted interactions with specific biological receptors. This functional group can act as a hydrogen bond donor or acceptor, potentially enhancing binding affinity and selectivity. For instance, derivatives could be designed as selective antagonists for muscarinic acetylcholine (B1216132) receptors, which have been successfully targeted with other carbamate-containing molecules. mdpi.com
Furthermore, the development of fluorescent probes based on the this compound core could be a fruitful area of investigation. The inherent fluorescence of some isoindoline (B1297411) derivatives can be modulated to create "turn-on" or "turn-off" sensors for specific analytes or biological events. This has been demonstrated with a 4-hydroxyisoindoline-1,3-dione derivative used as a fluorescent probe.
The synthesis of a library of derivatives with diverse substituents at the 2-position (in place of the methyl group) and on the aromatic ring would allow for a systematic exploration of structure-activity relationships (SAR). This would be instrumental in identifying compounds with high selectivity for targets such as enzymes (e.g., kinases, cholinesterases) or receptors involved in various diseases. mdpi.com
Advanced Computational Modeling for De Novo Drug Design and Precise Mechanism Prediction
Computational tools are indispensable in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activity. nih.gov For this compound, advanced computational modeling can significantly accelerate the identification of promising drug candidates.
De novo drug design algorithms can be employed to generate novel molecular structures based on the this compound scaffold, optimized for binding to a specific biological target. These methods can explore a vast chemical space to identify compounds with desired properties.
Molecular docking simulations can predict the binding mode and affinity of this compound derivatives to various protein targets. This information is crucial for understanding the mechanism of action at a molecular level and for guiding the design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their biological activity. memphis.edu These models can then be used to predict the activity of new, unsynthesized compounds. Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to assess the drug-likeness of potential candidates early in the development process, thereby reducing the likelihood of late-stage failures. memphis.edunih.gov
| Computational Approach | Application in this compound Research | Key Outcomes |
| De Novo Drug Design | Generation of novel derivatives with optimized properties. | Identification of new lead compounds with enhanced activity and selectivity. nih.gov |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Understanding of structure-activity relationships and mechanism of action. |
| QSAR Modeling | Correlation of chemical structure with biological activity. | Prediction of the activity of novel compounds. memphis.edu |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early identification of compounds with favorable drug-like properties. memphis.edunih.gov |
Development of Multifunctional Derivatives Targeting Multiple Interconnected Biological Pathways
Complex diseases such as cancer and neurodegenerative disorders often involve multiple, interconnected biological pathways. researchgate.net The development of multifunctional ligands, or multi-target-directed ligands, that can modulate several targets simultaneously is a promising therapeutic strategy.
The this compound scaffold provides a versatile platform for the development of such multifunctional derivatives. By strategically incorporating different pharmacophores onto the core structure, it is possible to design single molecules capable of, for example, inhibiting both an enzyme and a receptor involved in a particular disease.
For instance, in the context of Alzheimer's disease, a derivative could be designed to inhibit acetylcholinesterase (AChE) while also possessing antioxidant properties to combat oxidative stress, a key pathological feature of the disease. researchgate.netnih.gov Similarly, in cancer therapy, a multifunctional derivative could target a specific kinase while also inhibiting angiogenesis or inducing apoptosis.
Investigation of Material Science Applications, including Optical Materials and Photochromic Systems
Beyond its biomedical potential, this compound and its derivatives may possess interesting properties for applications in material science. The conjugated system of the isoindoline-1,3-dione core suggests potential for optical and electronic applications.
Investigations into the photophysical properties of these compounds, such as their absorption and emission spectra, quantum yields, and refractive indices, are warranted. The synthesis of derivatives with extended conjugation or the incorporation of specific chromophores could lead to the development of novel fluorescent dyes or optical sensors. Some isoindole-1,3-dione compounds have been studied for their optical parameters, indicating their potential as insulator/dielectric materials.
The possibility of designing photochromic systems based on this scaffold is another exciting avenue. Photochromic materials can reversibly change their color upon exposure to light, making them suitable for applications such as smart windows, optical data storage, and molecular switches. Research in this area would involve the synthesis of derivatives that can undergo a reversible photochemical reaction, leading to a change in their absorption spectrum.
Development of Novel Derivatization and Functionalization Strategies
To fully explore the potential of this compound, the development of novel and efficient strategies for its derivatization and functionalization is crucial. While the core synthesis of isoindoline-1,3-diones is well-established, methods for the selective modification of the 4-hydroxy group and the aromatic ring are of particular interest.
Future research could focus on:
Selective O-alkylation or O-acylation of the 4-hydroxy group: This would allow for the introduction of a wide variety of functional groups to modulate properties such as solubility, lipophilicity, and biological activity.
Electrophilic aromatic substitution on the benzene (B151609) ring: Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be explored to introduce substituents at specific positions, further diversifying the chemical space.
Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, for example, could be used to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex derivatives.
Modification of the N-methyl group: While the 2-methyl derivative is specified, exploring methods to replace the methyl group with other alkyl or aryl substituents would significantly expand the range of accessible compounds. This can be achieved through the reaction of 4-hydroxyphthalic anhydride (B1165640) with different primary amines.
These derivatization strategies will be essential for creating a diverse library of compounds for screening in various biological and material science applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
